Zinc tetraborate

Description

Historical Context and Evolution of Zinc Borate (B1201080) Research Paradigms

The study of zinc borates is deeply rooted in the mid-20th century quest for safer and more effective flame retardants. Early research was largely driven by the need to find alternatives to halogenated and antimony-based compounds. The use of borates as fire retardants dates back to the 18th century, but their systematic incorporation into modern materials began much later. atamanchemicals.com In the 1930s and onward, hydrated zinc borates like 2ZnO·3B₂O₃·7H₂O gained commercial traction. nih.gov However, the advent of new polymers that required higher processing temperatures necessitated the development of more thermally stable additives. nih.gov

This industrial need spurred a paradigm of empirical research in the 1960s and 1970s. wikipedia.org Scientists focused on synthesizing various zinc borate hydrates by systematically altering the molar ratios of zinc oxide and boric acid, reaction times, and temperatures. wikipedia.org A significant breakthrough from this era was the development of a compound commercially known as Firebrake ZB®, often represented by the formula 2ZnO·3B₂O₃·3.5H₂O. wikipedia.org This product demonstrated superior performance and thermal stability compared to its predecessors, allowing for its use in a wider range of polymer systems. nih.gov A 1970 patent by Nies, et al., detailed a practical manufacturing method for this compound at temperatures as low as 75°C, a significant improvement over earlier, high-temperature hydrothermal syntheses. wikipedia.org

The research paradigm began to shift from purely empirical synthesis to a more fundamental, mechanistic approach with the advancement of analytical techniques. Researchers started employing thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to understand how zinc borates function. researchgate.net This led to the crucial understanding that their flame retardant action involves endothermic decomposition, where the release of water of hydration cools the material, and the formation of a glassy, vitreous char layer that insulates the underlying polymer from heat and oxygen. bisley.bizadditivebz.com

A further evolution in research occurred toward the end of the 20th century and into the 21st, focusing on structural elucidation and the development of novel zinc borate forms. For decades, the precise chemical formula of the common commercial zinc borate was cited as a 3.5-hydrate. It was not until 2003 that a single-crystal X-ray diffraction study definitively established its composition as 2ZnO·3B₂O₃·3H₂O with the structural formula Zn[B₃O₄(OH)₃]. wikipedia.org This highlights a shift towards more rigorous characterization. During the 1990s, research also led to the commercial production of other forms, such as the high-temperature stable 4ZnO·B₂O₃·H₂O (Firebrake® 415) and the anhydrous 2ZnO·3B₂O₃ (Firebrake® 500), to meet the demands of high-temperature engineering polymers. atamanchemicals.comnih.gov The most recent paradigm shift has been towards nanotechnology, with research now exploring the synthesis and application of nano-sized zinc borates to enhance performance properties and minimize negative effects on the mechanical strength of polymer composites. researchgate.net

Contemporary Significance and Interdisciplinary Research Landscape of Zinc Borate

Today, the significance of zinc borates, including zinc tetraborate (B1243019), has expanded far beyond their initial application, creating a highly interdisciplinary research landscape that intersects materials science, chemistry, engineering, and even biology. mdpi.comresearchgate.net While still a cornerstone of the flame-retardant industry, their role has become more sophisticated. borax.com

Coatings and Anti-Corrosion: The use of zinc borate in protective coatings is a significant area of research. It functions not only as a fire retardant but also as an effective corrosion inhibitor, often used in synergy with pigments like zinc phosphate (B84403). mdpi.comborax.com The mechanism is believed to involve the hydrolysis of borates at the metal surface, which promotes the formation of a passivating oxide layer and buffers the local pH, thus inhibiting the electrochemical processes that lead to corrosion. borax.com

Ceramics and Glasses: In the field of ceramics, zinc borate is investigated and used as a fluxing agent. mdpi.comdigitalfire.com Its addition to ceramic bodies can lower firing temperatures and decrease firing times, leading to energy savings in the manufacturing of products like porcelain and bricks. mdpi.com In glass science, the structure and properties of binary zinc borate glasses are studied to understand the role of zinc ions and the arrangement of borate structural units, which is crucial for developing specialty glasses. rsc.org

Biomedical and Antimicrobial Applications: An emerging and highly interdisciplinary frontier is the exploration of the biological properties of zinc borates. Their established use as a fungicide and insecticide in wood composites has paved the way for more advanced applications. wikipedia.orgsci-hub.se Recent research has focused on the antibacterial and antifungal properties of zinc borate nanoparticles, investigating their efficacy against pathogenic microbes. nih.govresearchgate.netcitedrive.com Studies are exploring their incorporation into materials for healthcare, such as antibacterial fabrics for hospital use, and in biomedical applications like bioactive glasses for wound healing, where they can help combat infections. sci-hub.sephelpscountyfocus.com This research brings together materials scientists and microbiologists to develop novel, functional materials for public health. nih.gov

Scope and Objectives of Academic Inquiry into Zinc Tetraborate Systems

Academic research specifically targeting this compound (ZnB₄O₇) is concentrated on understanding and manipulating its synthesis, structure, and properties for advanced applications, particularly in materials science.

The primary objectives of this academic inquiry include:

Synthesis of Novel Nanostructures: A major research focus is on the development of controlled synthesis methods for creating this compound with specific morphologies, especially at the nanoscale. Researchers have successfully synthesized ZnB₄O₇ nanotubes and nanowhiskers. researchgate.netcapes.gov.br The objective is to move beyond bulk powders to create high-aspect-ratio nanostructures that can serve as effective reinforcing agents in composite materials. researchgate.net Common synthesis techniques explored include simple sintering of precursor powders (e.g., zinc nanoparticles and boric oxide) and various solid-state reaction methods. researchgate.netresearchgate.net

Structural and Thermal Characterization: A fundamental goal is the thorough characterization of synthesized this compound. This involves a suite of analytical techniques:

X-ray Diffraction (XRD) is used to confirm the crystalline phase and structure of the synthesized material. researchgate.netresearchgate.net

Electron Microscopy (SEM, TEM) is employed to investigate the surface morphology and dimensions of the nanostructures, such as the diameter and length of nanotubes. researchgate.netresearchgate.net

Spectroscopy (FTIR, Raman, XPS) provides insight into the chemical bonding and the local coordination environment of the boron and zinc atoms within the crystal lattice. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA/DTA) is critical for studying the thermal stability and decomposition pathway of this compound. Understanding the temperatures at which it decomposes and the nature of this decomposition is essential for its application as a flame retardant in polymers that are processed at high temperatures. nih.govresearchgate.net

Investigation of Functional Properties and Applications: The ultimate objective is to leverage the unique properties of this compound for practical applications.

Flame Retardancy in Polymer Composites: A key application driving research is its use as a flame retardant. Academic studies investigate its effectiveness in various polymer matrices, such as polystyrene. researchgate.net The goal is to understand how the incorporation of this compound, particularly in nanostructured forms, affects the flammability properties of the composite, including heat release rate and char formation. researchgate.netnih.gov

Synergistic Effects: Research explores the synergistic interactions between this compound and other additives to create more effective flame-retardant systems. additivebz.com This involves understanding the chemical and physical interactions that occur during combustion that lead to enhanced performance.

Mechanical Reinforcement: For nanostructured forms like nanowhiskers, a research objective is to evaluate their potential to improve the mechanical properties (e.g., strength, stiffness) of polymer composites, functioning as a nanoreinforcement filler. researchgate.net

The academic inquiry into this compound aims to build a comprehensive understanding from synthesis to application, enabling the design of advanced, multifunctional materials.

Data Tables

Table 1: Selected Industrial Zinc Borate Formulations and Properties

| Common Name/Formula | CAS Number | Dehydration Onset Temp. (°C) | Key Application Areas |

| 2ZnO·3B₂O₃·3.5H₂O (Firebrake ZB) | 138265-88-0 | ~290 °C | General purpose flame retardant for PVC, polyolefins, elastomers, coatings. wikipedia.orgresearchgate.netcentury-multech.com |

| 4ZnO·B₂O₃·H₂O (Firebrake 415) | 149749-62-2 | ~415 °C | High-temperature polymers (e.g., polyamides, polyesters, polysulfones). wikipedia.orgresearchgate.net |

| 2ZnO·3B₂O₃ (Firebrake 500) | 12767-90-7 | 980 °C (Melting Point) | Very high-temperature engineering polymers, moisture-sensitive systems. researchgate.netborax.com |

| 2ZnO·3B₂O₃·7H₂O | 1332-07-6 | ~120 °C | Lower temperature applications; largely replaced by more stable forms. wikipedia.org |

Table 2: Analytical Techniques in Zinc Borate Research

| Technique | Purpose |

| X-ray Diffraction (XRD) | To identify crystalline phases and determine crystal structure. researchgate.netresearchgate.net |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | To observe particle/nanostructure morphology, size, and distribution. researchgate.netresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical bonds and functional groups within the borate structure. researchgate.netresearchgate.net |

| Thermogravimetric Analysis (TGA) | To study thermal stability and decomposition temperatures and mass loss. researchgate.netnih.gov |

| Differential Scanning Calorimetry (DSC) | To measure heat flow associated with thermal transitions (e.g., melting, crystallization). researchgate.net |

Properties

IUPAC Name |

hexazinc;tetraborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BO3.6Zn/c4*2-1(3)4;;;;;;/q4*-3;6*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNPFWOOAFWTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

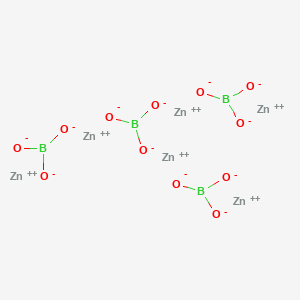

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O12Zn6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent) | |

| Record name | Zinc tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

627.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-67-9 | |

| Record name | Zinc tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques for Zinc Borate Materials

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Elucidation

X-ray diffraction (XRD) is an indispensable tool for determining the crystalline phase purity, lattice parameters, and detailed atomic arrangements within zinc borate (B1201080) compounds uibk.ac.atncsu.eduamecj.commdpi.comuniroma1.itmdpi.comresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.netuva.esscielo.br. It serves to identify synthesized crystalline phases by comparing experimental diffraction patterns with established crystallographic databases and to distinguish crystalline materials from amorphous ones uva.esrsc.org.

Powder X-ray Diffraction (XRPD) Analysis

Powder X-ray diffraction (XRPD) is widely employed to identify the crystalline phases present in synthesized zinc borate powders uibk.ac.atncsu.eduamecj.commdpi.comuniroma1.itmdpi.comresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.netuva.esdergipark.org.trresearchgate.net. By analyzing the unique diffraction pattern, researchers can confirm the successful synthesis of specific zinc borate compounds, such as Zn₃B₆O₁₂·3.5H₂O, which can be synthesized under controlled conditions like heating at 80°C for 50 minutes researchgate.netdntb.gov.uasemanticscholar.orgresearchgate.netnih.gov. XRPD data is often compared against reference patterns to verify phase identity and purity mdpi.comresearchgate.net. For instance, Zn₂B₁₀O₁₇ has been characterized, crystallizing in the orthorhombic non-centrosymmetric space group Pmc2₁ uibk.ac.at, while Zn₄O(BO₃)₂ exhibits a rhombohedral crystal system with space group R-3c ncsu.edu. The anhydrous phase Zn₃B₄O₉, synthesized under high-pressure conditions, was confirmed via Rietveld refinement of powder diffraction data, indicating a triclinic structure in the P1̄ space group researchgate.net. In some cases, XRPD analysis of synthesized powders may reveal the presence of mixed phases, including other zinc compounds like Zn(OH)₂ or Zn₄(OH)₆(SO₄)·4H₂O alongside the target zinc borates dergipark.org.tr. The amorphous nature of zinc borate glasses is typically confirmed by the absence of sharp diffraction peaks in their XRD patterns rsc.orgphyschemres.org.

Table 1: Key XRD Data for Identified Zinc Borate Phases

| Zinc Borate Compound | Crystal System | Space Group | Reference |

| Zn₂B₁₀O₁₇ | Orthorhombic | Pmc2₁ | uibk.ac.at |

| Zn₄O(BO₃)₂ | Rhombohedral | R-3c | ncsu.edu |

| Zn₃B₆O₁₂·3.5H₂O | Monoclinic | N/A | researchgate.net |

| Zn₃B₄O₉ | Triclinic | P1̄ | researchgate.net |

| Zn[B₃O₃(OH)₅]·H₂O | Orthorhombic | Pmna | mdpi.com |

| Amorphous Zinc Borate (A-ZB) | Amorphous | N/A | uva.es |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable insights into the molecular structure and chemical bonding within zinc borate compounds amecj.commdpi.comuniroma1.itmdpi.comresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.netuva.esdergipark.org.trresearchgate.netnih.govphyschemres.orgdergipark.org.trbu.edu.eg. These techniques detect the characteristic vibrational modes of chemical bonds, allowing for the identification of functional groups and the nature of borate species present.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy is extensively used to identify functional groups and probe the bonding environment in zinc borates amecj.commdpi.comuniroma1.itmdpi.comdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.netdergipark.org.trresearchgate.netdergipark.org.trbu.edu.eg. Characteristic absorption bands provide signatures for different structural units. For instance, O-H stretching vibrations are typically observed in the range of 3200-3459 cm⁻¹, indicative of hydroxyl groups or crystal water amecj.comresearchgate.netsemanticscholar.orgresearchgate.net. The bending modes of H-O-H, associated with crystal water, appear around 1349-1647 cm⁻¹ amecj.comresearchgate.netsemanticscholar.orgresearchgate.net. Borate units exhibit distinct vibrational signatures: asymmetric stretching of BO₃ units are commonly found between 1300-1400 cm⁻¹ amecj.comresearchgate.netsemanticscholar.orgresearchgate.netdergipark.org.tr, while BO₄ units contribute bands in the 800-1200 cm⁻¹ region amecj.commdpi.comuniroma1.itdntb.gov.uaresearchgate.netdergipark.org.trdergipark.org.trbu.edu.eg. Lower wavenumber absorptions, typically around 400-550 cm⁻¹, are assigned to Zn-O stretching vibrations amecj.commdpi.comresearchgate.net. FT-IR analysis has been instrumental in confirming the successful synthesis of various zinc borate compounds by comparing their spectra with reference materials uniroma1.itdntb.gov.uasemanticscholar.orgresearchgate.net. In the study of zinc borate glasses, FT-IR spectra have revealed the presence of BO₃ and BO₄ units, with evidence suggesting the breakdown of boroxol rings at elevated temperatures rsc.orgdergipark.org.trbu.edu.eg.

Table 2: Characteristic FT-IR Absorption Bands of Zinc Borates

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3200-3459 | O-H stretching (hydroxyl groups, water) | amecj.comresearchgate.netsemanticscholar.orgresearchgate.net |

| 1349-1647 | H-O-H bending (crystal water) | amecj.comresearchgate.netsemanticscholar.orgresearchgate.net |

| 1300-1400 | B-O stretching (BO₃ asymmetric) | amecj.comresearchgate.netsemanticscholar.orgresearchgate.netdergipark.org.tr |

| 800-1200 | B-O stretching (BO₄) | amecj.commdpi.comuniroma1.itdntb.gov.uaresearchgate.netdergipark.org.trdergipark.org.trbu.edu.eg |

| 400-800 | B-O-B bending and stretching | amecj.comresearchgate.netdergipark.org.tr |

| 400-550 | Zn-O stretching | amecj.commdpi.comresearchgate.net |

Raman Spectroscopy Characterization

Raman spectroscopy serves as a complementary technique to FT-IR, probing different vibrational modes and offering further insights into the structural and bonding characteristics of zinc borates uibk.ac.atresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orguva.esrsc.orgresearchgate.netnih.govbu.edu.eg. It has been utilized to characterize synthesized zinc borate compounds, confirming their structural integrity and identifying characteristic spectral features researchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.netnih.gov. In the investigation of zinc borate glasses, Raman spectroscopy has been employed to study the network structure, revealing the presence of BO₃ and BO₄ units, as well as W-O-W units in tungsten-doped glasses rsc.orgbu.edu.eg. Furthermore, Raman spectroscopy has been explored as a method for qualitative baseline correction in spectral analysis uva.es. The detailed assignments of bands in the fingerprint region of zinc borate spectra, such as for Zn₃B₄O₉, are attributed to various vibrations including Zn-O-B, B-O-B, O-Zn-O, O-B-O, O-Zn, O-B, and Zn-O-Zn modes researchgate.net.

Thermal Analysis Methodologies for Decomposition and Phase Transition Studies

Hydrated zinc borates undergo dehydration upon heating, a process that varies in onset temperature depending on the specific hydrate (B1144303). For example, Zn[B₃O₃(OH)₅]·H₂O shows dehydration onset around 120 °C mdpi.com, while other hydrated forms dehydrate starting at approximately 290 °C uva.es or within the range of 332–425 °C mdpi.com. This dehydration process involves the release of water molecules and results in a measurable weight loss in TGA mdpi.commdpi.commdpi.comsemanticscholar.orguva.esresearchgate.netnih.govdergipark.org.triccm-central.orgnih.govmdpi.com. The activation energies for the thermal dehydration of Zn₃B₆O₁₂·3.5H₂O have been determined using kinetic methods, yielding values of 341.61 kJ/mol and 390.17 kJ/mol semanticscholar.orgnih.gov.

Upon further heating, zinc borates can decompose, often yielding metal oxides such as ZnO and B₂O₃ iccm-central.orgnih.govmdpi.com. Anhydrous forms of zinc borate can exhibit melting points at elevated temperatures, with reported values around 980 °C chembk.com or 960 °C mdpi.com. Thermal analysis also reveals phase transitions and crystallization events. For instance, certain zinc borate phases can begin to crystallize around 640 °C and subsequently melt at 870 °C and 960 °C uva.es. Thermal treatment can also induce phase transformations; for example, cubic zinc borate (4ZnO·3B₂O₃) may become the predominant phase at temperatures between 700 and 800 °C, and interactions with other components can lead to the formation of new crystalline phases like zinc aluminate mdpi.com.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are fundamental thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere, while DTG provides the rate of mass change, highlighting the specific temperatures at which decomposition or dehydration occurs.

For zinc borate materials, TGA and DTG are critical for identifying dehydration temperatures and the stages of thermal decomposition. Hydrated zinc borates typically undergo dehydration upon heating, releasing water molecules. This process is often observed as a distinct endothermic event in TGA/DTG curves. For instance, hydrated zinc borate (2ZnO·3B₂O₃·3.5H₂O) commonly shows a significant weight loss corresponding to water release in the temperature range of approximately 290–450 °C iccm-central.orgmetu.edu.trgoogle.commdpi.com. Some studies indicate decomposition stages occurring between 300–600 °C mdpi.com or 320–450 °C mdpi.com, with the formation of anhydrous zinc borate, ZnO, and B₂O₃ at higher temperatures iccm-central.orgmetu.edu.tr. The DTG curves help to pinpoint the exact temperatures of maximum decomposition rates, providing information about the kinetics of these processes. For example, a DTG peak at approximately 415 °C has been attributed to the release of chemically bound water molecules metu.edu.tr.

Table 1: TGA/DTG Findings for Zinc Borate Materials

| Technique | Sample Description / Formula | Key Thermal Event(s) / Temperature Range | Weight Loss (%) | Reference(s) |

| TGA/DTG | Hydrated Zinc Borate (general) | Dehydration/Decomposition | ~2.2 | mdpi.com |

| TGA/DTG | Hydrated Zinc Borate (general) | Dehydration/Decomposition | ~4.1 | scispace.com |

| TGA/DTG | Hydrated Zinc Borate (general) | Decomposition (Stage 1) | ~5 | mdpi.com |

| TGA/DTG | Hydrated Zinc Borate (general) | Decomposition (Stage 2) | ~12 | acs.org |

| TGA/DTG | Hydrated Zinc Borate (general) | Dehydration | ~14 | mdpi.com |

| TGA/DTG | Zinc Borate (4ZnO·B₂O₃·H₂O) | Weight loss (water) | 4.1 | scispace.com |

| TGA/DTG | Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) | Dehydration | ~15.5 (Ignition Loss) | wallacefr.co.uk |

| TGA/DTG | Zinc Borate (general) | Dehydration | <0.1 (after 2h heating to 700°C) | google.comgoogle.com |

| TGA/DTG | Zinc Borate (general) | Decomposition | Significant loss at 400°C | google.com |

| TGA/DTG | Zinc Borate (general) | Two decomposition steps | 86% residue | metu.edu.tr |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are complementary techniques that measure the difference in heat flow between a sample and a reference material as a function of temperature. They are used to identify thermal events such as phase transitions, melting, crystallization, and glass transitions.

In the context of zinc borate materials, DSC and DTA are employed to study thermal stability and phase transformations. For hydrated zinc borates, endothermic peaks in DSC/DTA curves often correspond to the release of water molecules during dehydration mdpi.commdpi.com. In studies involving zinc borate glasses, DSC is used to determine glass transition temperatures (Tg), crystallization temperatures (Tc), and melting temperatures (Tm) mdpi.comscienceopen.comnih.govdergipark.org.trrsc.orgfrontiersin.orgresearchgate.net. For example, glass transition temperatures for zinc borate glasses have been reported in the range of 530–550 °C, with some studies showing a decrease in Tg with increasing dopant concentration dergipark.org.trfrontiersin.org. Crystallization events can also be observed, with temperatures varying depending on the composition and thermal history scienceopen.comnih.govdergipark.org.trrsc.org. The thermal stability parameter (ΔT), derived from DSC data, indicates the material's resistance to crystallization scienceopen.com.

Table 2: DSC/DTA Findings for Zinc Borate Materials (Examples)

| Technique | Sample Description / System | Key Thermal Event (Tg, Tc, Tm) | Temperature (°C) | Reference(s) |

| DSC | MgB₄O₇:Zn glass (S35654) | Glass Transition (Tg) | 540 | mdpi.com |

| DSC | MgB₄O₇:Zn glass (S35654) | Melting (Tm) | 721 | mdpi.com |

| DSC | MgB₄O₇:Zn glass (S35654) | Nucleation (Tc) | 882 | mdpi.com |

| DSC | Zinc Borate glasses (xZnO–(1−x)B₂O₃) | Glass Transition (Tg) | 530–550 | dergipark.org.trrsc.org |

| DSC | Sb₂O₃-doped Zinc Borate glasses | Glass Transition (Tg) | 580 to 490 | scienceopen.comnih.gov |

| DSC | Sb₂O₃-doped Zinc Borate glasses | Crystallization (To) | 724 to 644 | nih.gov |

| DSC | Sb₂O₃-doped Zinc Borate glasses | Crystallization (Tp) | 790 to 662 | nih.gov |

| DSC | Hydrated Zinc Borate | Endothermic peak (water removal) | ~100 | researchgate.net |

| DSC | Hydrated Zinc Borate | Endothermic peak (water removal) | 320–450 | mdpi.com |

Electron Microscopy for Morphological and Microstructural Assessment

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology, particle size, shape, and internal microstructure of zinc borate materials.

SEM provides high-resolution images of the surface topography and morphology of materials. For zinc borates, SEM analysis reveals a variety of particle shapes and sizes, which are often dependent on the synthesis conditions. Studies have reported spherical agglomerates composed of nanosized particles mdpi.com, whisker-like structures scispace.com, acicular or rod-shaped morphologies scispace.com, thorn-like and tubular particles researchgate.net, and uniform spherical particles researchgate.netiyte.edu.tr. Particle sizes can range from tens of nanometers to several micrometers. For instance, nanosized particles of zinc borate with an average size of 43 nm have been observed mdpi.com, while other studies report particle sizes in the range of 100–300 nm researchgate.net or even down to 40 nm iyte.edu.tr. The morphology can significantly influence properties like surface area and reactivity.

Table 3: SEM Observations of Zinc Borate Morphology and Particle Size

| Sample Description / Synthesis Method | Observed Morphology | Particle Size Range | Reference(s) |

| Zinc Borate (hydrothermal) | Spherical agglomerates of nanosized particles | Agglomerates: 1–30 µm; Particles: ~43 nm | mdpi.com |

| Zinc Borate (hydrothermal) | Isometric nanoparticles | Nanometer range | mdpi.com |

| Zinc Borate (hydrothermal) | Whisker structure | Diameter < 1 µm, Length 1–10 µm | scispace.com |

| Zinc Borate (ultrasonic irradiation) | Uniform morphology, length up to a few microns | Microns | scientific.net |

| Zinc Borate (ultrasonic irradiation) | Thorn-like and tubular | 77–296 nm | researchgate.net |

| Zinc Borate (ultrasonic irradiation) | Acicular or rod-shaped | Diameter 5–50 nm, Length > 1 µm | scispace.com |

| Zinc Borate (general) | Almost spherical agglomerated powder | 100–300 nm | researchgate.net |

| Zinc Borate (template synthesis) | Agglomerates of primary particles | 40 nm, 50 nm, 80 nm | iyte.edu.tr |

| Zinc Borate (different temperatures) | Hexahedral morphology | Not specified | rsc.org |

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the examination of the internal microstructure, crystal lattice, and defects within zinc borate particles. TEM can reveal details about the crystallinity, phase purity, and the presence of any internal structural irregularities. Studies often pair TEM with SEM to provide a comprehensive understanding of morphology and microstructure mdpi.comyok.gov.tr. For example, TEM images have been used to show nanosized particles that constitute larger agglomerates mdpi.com, offering insights into the growth mechanisms at a finer scale. High-resolution TEM (HR-TEM) can provide atomic-level information about crystal planes and defects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure Probes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Boron-11 (¹¹B) NMR, is a powerful technique for investigating the local atomic environment and structural units within borate materials. ¹¹B NMR is sensitive to the coordination number and the number of non-bridging oxygen atoms bonded to boron.

¹¹B NMR spectroscopy has been extensively applied to understand the speciation of boron in zinc borate glasses and crystalline forms. It allows for the identification and quantification of different boron coordination states, primarily trigonal borate units (BO₃) and tetrahedral borate units (BO₄) rsc.orgfrontiersin.orgrsc.orgresearchgate.netresearchgate.net. In zinc borate glasses, the addition of ZnO influences the borate network, leading to a distribution of BO₃ and BO₄ species. Studies have shown that increasing ZnO content can lead to a higher fraction of BO₄ units rsc.orgfrontiersin.orgresearchgate.net. ¹¹B NMR chemical shifts are characteristic of these different units, with BO₃ units typically appearing at higher chemical shifts (e.g., ~15–21 ppm) and BO₄ units at lower chemical shifts (e.g., ~0–10 ppm, though values can vary) rsc.orgrsc.orgsdsu.edu. The deconvolution of ¹¹B NMR spectra allows for the determination of the relative proportions of these units, providing critical information about network connectivity and the structural role of zinc ions rsc.orgfrontiersin.orgrsc.org. Furthermore, ¹¹B NMR can distinguish between symmetric and asymmetric BO₃ units, offering finer details about the local ordering rsc.orgresearchgate.net.

Table 4: ¹¹B NMR Findings in Zinc Borate Materials

| Technique | Sample Description / System | Boron Species Identified | Key Observations / Chemical Shift Ranges (ppm) | Reference(s) |

| ¹¹B NMR | Zinc Borate glasses (xZnO–(1−x)B₂O₃) | BO₃, BO₄ units | BO₃: ~15–21; BO₄: ~0–10 (approx.) | rsc.orgfrontiersin.orgresearchgate.net |

| ¹¹B NMR | Zinc Borate glasses (xZnO–(1−x)B₂O₃) | Symmetric & Asymmetric BO₃ | η=0.26 for BO₃ S, η=0.45 for BO₃ AS | researchgate.net |

| ¹¹B NMR | ZnₓY₁₋ₓBO₃₋₀.₅ₓ (conductors) | BO₃, BO₄ units | BO₃: 14.91–20.96 (avg. 17.34); BO₄: <0.85 MHz (CQ) | rsc.org |

| ¹¹B NMR | Zinc borate glasses | Trigonal & Tetrahedral boron | Not specified | frontiersin.org |

Compound List

Zinc borate (general term)

4ZnO·B₂O₃·H₂O

2ZnO·3B₂O₃·3.5H₂O

2ZnO·3B₂O₃

4ZnO·6B₂O₃·7H₂O

2ZnO·2B₂O₃·3H₂O

Zn[B₃O₄(OH)₃]

Zn₂B₆O₁₁·7H₂O

Zn₃B₆O₁₂·3.5H₂O

MgB₄O₇:Zn (Zinc-doped Magnesium Borate)

ZnₓY₁₋ₓBO₃₋₀.₅ₓ (Zinc-doped Borate Oxide Ion Conductors)

Theoretical and Computational Chemistry Approaches to Zinc Borate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure and predicting vibrational properties of materials, including zinc borates. DFT calculations, often employing functionals like HSEsol or PBE0, have been utilized to determine the band structure and density of states (DOS) of novel zinc borates. For instance, DFT calculations on Zn₂B₁₀O₁₇ revealed a wide band gap of 8.4 eV, classifying it as an insulator uibk.ac.atresearchgate.net. These calculations also provide insights into the bonding characteristics, with studies indicating that Zn–O bonds are predominantly ionic, while B–O bonds exhibit covalent character researchgate.netiphy.ac.cn.

Vibrational properties, such as phonon frequencies, can be elucidated through DFT. These calculations are essential for understanding lattice dynamics and thermal expansion behaviors. For example, DFT-based calculations have been used to analyze the vibrational properties of zinc borate (B1201080) structures, contributing to the understanding of their mechanical strength and thermal stability rsc.orgresearchgate.net. The analysis of partial charges derived from DFT calculations, such as in Zn₂B₁₀O₁₇, helps in understanding the charge distribution and the ionic nature of the compound uibk.ac.at.

Data Table 4.1: DFT Calculated Electronic Properties of Zinc Borates

| Compound | Band Gap (eV) | Functional Used | Electronic Nature | Reference |

| Zn₂B₁₀O₁₇ | 8.4 | HSEsol | Insulator | uibk.ac.atresearchgate.net |

| Zn₃B₂O₆ | Direct | DFT | Insulator | researchgate.netcapes.gov.br |

| KZn₄B₃O₉ | Direct | DFT | Insulator | researchgate.netcapes.gov.br |

| Zn₄B₆O₁₃ (ZBO) | 5.62 (indirect) | PBE0 | Semiconductor | iphy.ac.cnresearchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of zinc borate systems, including their structural evolution, diffusion properties, and interactions under various conditions. These simulations can provide atomic-level insights into phase transitions, thermal expansion, and the behavior of ions within the material.

MD simulations have been used to investigate the stability of different zinc borate structures. For example, simulations on es-KZnB₃O₆ indicated stability over a wide temperature range, while its hypothetical counterpart, cs-KZnB₃O₆, showed deformation with bond stretching, attributed to a soft mode related to an overlong Zn–O bond semanticscholar.org. MD simulations have also been applied to study the pressure and temperature dependence of negative thermal expansion (NTE) in related borate structures, providing a mechanism for understanding exotic material behaviors researchgate.net. In the context of zinc borate glasses, MD simulations have helped in understanding the evolution of borate motifs with temperature, suggesting an increasing fraction of trigonal metaborate (B1245444) units at higher temperatures rsc.org.

Ab Initio and Semi-Empirical Methods in Zinc Borate Modeling

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, and semi-empirical methods offer robust approaches for modeling zinc borate systems. These techniques are used to determine bonding characteristics, predict molecular properties, and refine structural models.

Ab initio calculations have been instrumental in elucidating the structure of hydrated zinc borates. For instance, the structure of Zn₂(BO₃)OH was determined through ab initio methods, revealing a framework composed of ZnO₄ tetrahedra sharing corners with BO₃ triangles nih.gov. Similarly, ab initio calculations have been used to model the bonding between zinc atoms and main group elements, providing information on bond lengths, vibrational frequencies, and dissociation energies, which are fundamental to understanding chemical interactions within zinc borates researchgate.net. DFT-based ab initio calculations have also been employed to assign infrared and Raman spectra, aiding in the structural characterization of complex zinc borates like [Zn(NH₃)₃B₄O₅(OH)₄]·H₂O and [Zn(NH₃)₄][B₄O₅(OH)₄]·4H₂O researchgate.net.

First-Principles Investigations of Elastic and Optoelectronic Responses

First-principles calculations, often rooted in DFT, are vital for predicting the elastic and optoelectronic properties of zinc borates. These investigations allow for the characterization of mechanical strength, optical absorption, and conductivity.

Studies on Zn₄B₆O₁₃ (ZBO) using first-principles calculations have revealed its exceptional mechanical properties, including a high bulk modulus and hardness, attributed to strong Zn–O bonds within its sodalite-cage structure iphy.ac.cnrsc.orgresearchgate.net. The elastic constants calculated via first-principles methods for ZBO were found to be in good agreement with experimental measurements rsc.org. Furthermore, first-principles investigations have explored the optoelectronic behavior of zinc borates, such as ZBO, predicting it to be an excellent ultraviolet photodetector due to its optical reflectivity and absorption coefficients iphy.ac.cnresearchgate.net. The band gap and its pressure dependence have also been systematically studied using these methods iphy.ac.cnresearchgate.net.

Data Table 4.4: First-Principles Calculated Mechanical and Electronic Properties of Zinc Borates

| Compound | Bulk Modulus (GPa) | Young's Modulus (GPa) | Band Gap (eV) | Optoelectronic Property | Reference |

| Zn₄B₆O₁₃ (ZBO) | 181.659 | ~200 (estimated) | 5.62 (indirect) | UV Photodetector | iphy.ac.cnrsc.orgresearchgate.net |

Computational Studies of Borate Network Formation and Zinc Coordination Environments

Computational studies are crucial for understanding how borate networks form and how zinc ions coordinate within these structures. These investigations shed light on the speciation of boron in the presence of zinc and the local environment of zinc atoms.

Studies on zinc borate glasses using spectroscopic techniques combined with computational modeling have quantitatively described the short-range order and borate speciation as a function of ZnO content rsc.org. These models accurately predict density and the fraction of tetrahedral boron (N₄) rsc.org. DFT calculations have also been used to identify local structures and phases in zinc-containing borate ion conductors, providing insights into complex boron oxide anions and coordination environments rsc.org. Furthermore, computational analysis has examined the coordination of zinc atoms in various zinc borate structures, noting that zinc typically exhibits tetrahedral, octahedral, or distorted octahedral coordination with oxygen atoms uibk.ac.atnih.govmdpi.com. The strength and type of Zn–O bonds are also investigated through population and electron density difference analyses derived from first-principles calculations iphy.ac.cn.

Mechanistic Investigations of Functional Performance in Zinc Borate Applications

Fluxing and Ceramization Mechanisms in High-Temperature Applications

Formation of Boron Oxide Glassy Phases and Network Integration

The ability of zinc borate (B1201080) to contribute to the formation and integration of boron oxide glassy phases is rooted in its thermal decomposition and the inherent properties of boron oxide. Upon heating, zinc borate compounds, such as hydrated zinc borate (e.g., 2ZnO·3B₂O₃·3.5H₂O), decompose to release boron oxide (B₂O₃) and zinc oxide (ZnO) nih.govmdpi.com. Boron oxide is a well-established glass-forming oxide due to the ability of boron atoms to exist in both trigonal (BO₃) and tetrahedral (BO₄) coordination states, enabling the formation of extensive three-dimensional networks acs.orgtu-clausthal.deresearchgate.net.

Influence on Ceramic Residue Morphology and Strength

When incorporated into polymer composites designed for ceramization, zinc borate plays a critical role in the formation and mechanical integrity of the resulting ceramic residue. During thermal decomposition and subsequent high-temperature treatment (e.g., sintering), zinc borate contributes to the formation of a dense ceramic structure. The high thermal stability of zinc borate, compared to other borates, aids in creating a robust glassy phase that effectively binds filler particles and pyrolyzed polymer fragments nih.gov. This process leads to a significant improvement in the mechanical properties of the ceramic residue.

Research indicates that composites containing zinc borate exhibit substantially enhanced flexural and impact strengths in their ceramic residues. For instance, ceramic residues derived from composites incorporating zinc borate showed a remarkable increase in flexural strength from 2.9 MPa for a control sample to 28.7 MPa, and in impact strength from 2.1 J·m⁻¹ to 4.5 J·m⁻¹ nih.gov. This enhancement is attributed to the formation of a more consolidated and less porous ceramic microstructure, facilitated by the fluxing and binding action of the zinc borate-derived glassy phase nih.gov.

| Composite Type | Flexural Strength (MPa) | Impact Strength (J·m⁻¹) |

| Control Sample | 2.9 | 2.1 |

| Zinc Borate Composite | 28.7 | 4.5 |

Corrosion Inhibition Mechanisms

Zinc borate, often used in conjunction with other compounds like zinc phosphate (B84403) or barium phosphate, functions as a corrosion inhibiting pigment in coatings and surface treatments bisley.biz. The primary mechanism by which borates, including zinc borate, inhibit corrosion, particularly for metals like zinc and steel, involves the formation of a protective passive film on the metal surface nepjol.infoscirp.orguv.mx.

Tribological Performance Mechanisms

Zinc borate, particularly in the form of ultrafine powders or as a component in glasses, demonstrates significant potential in improving tribological performance by reducing friction and wear researchgate.netresearchgate.net. The mechanisms underlying these improvements involve the formation of protective tribofilms and surface modifications during sliding contact.

When used as a lubricant additive, zinc borate ultrafine powder (ZBUP) can form tribofilms on the worn surfaces researchgate.net. These films, often dark in color, are generated through a combination of mechanical action and potential tribochemical reactions between the zinc borate particles and the interacting surfaces. The presence of these films can reduce direct metal-to-metal contact, thereby lowering friction and mitigating abrasive and adhesive wear researchgate.net. Furthermore, zinc borate's composition, particularly the presence of boron oxide, can contribute to the antiwear mechanism by interacting with abrasive wear particles, such as iron oxides, potentially through digestion by structural boron oxide units whiterose.ac.uk.

In the context of zinc borate glasses, the incorporation of ZnO has been shown to increase the hardness of the glass and influence the nature of the tribofilm formed. Unlike some other borate glasses that degrade at elevated temperatures, zinc borate glasses tend to retain their good tribological performance, suggesting a more stable tribochemical interaction and film formation mechanism at higher temperatures researchgate.net. The presence of zinc can also lead to tribochemical reactions that increase the surface hardness of the substrate, further enhancing wear resistance researchgate.net.

Material Science Integrations and Engineered Zinc Borate Composites

Zinc Borate (B1201080) Doped Glasses and Glass-Ceramics

Zinc borate, including its tetraborate (B1243019) form, is increasingly utilized in the development of advanced glasses and glass-ceramics. Its inclusion can significantly alter the structural, optical, and mechanical characteristics of these materials.

Optical and Luminescence Performance Enhancement in Doped Systems

Zinc borate glasses serve as effective hosts for rare-earth ions, enhancing their optical and luminescence properties optica.orgmdpi.comresearchgate.netresearchgate.netwu.ac.th. When doped with ions like Pr³⁺, Eu³⁺, or Yb³⁺, these glasses exhibit characteristic emission bands. The specific composition of the zinc borate glass matrix, including the coordination of zinc and the presence of non-bridging oxygen atoms, influences the local environment around the rare-earth ions, thereby affecting their luminescence intensity and spectral characteristics mdpi.comresearchgate.netresearchgate.net. For example, the addition of WO₃ to zinc borate glasses doped with Eu³⁺ has been shown to improve luminescence intensity by creating a more disordered network with Eu³⁺ ions surrounded by both borate and tungstate (B81510) units, leading to a highly asymmetric local structure mdpi.com. Supercontinuum generation (SCG) has also been demonstrated in rare-earth doped zinc borate glasses, where the doping can reduce the bandgap and enhance the SCG bandwidth and intensity optica.org.

Mechanical and Elastic Property Modulation in Glass Systems

The inclusion of zinc tetraborate or zinc oxide in glass formulations can significantly modulate their mechanical and elastic properties. Studies on zinc borate glasses show that increasing ZnO content can lead to an increase in density and a decrease in molar volume researchgate.netrsc.org. Mechanically, the formation of ZnO₄ units and the increased crosslinking density within the glass network, due to zinc's role as a network former, can improve elastic moduli such as bulk, shear, longitudinal, and Young's moduli, as well as hardness researchgate.netresearchgate.netresearchgate.netacs.org. For instance, in zinc sodium tetraborate glasses, the substitution of CaO for ZnO has been investigated for its impact on mechanical properties, with resulting bulk moduli ranging from 40.71 to 50.55 GPa and shear moduli from 12.16 to 15.91 GPa researchgate.net.

Crystallization Kinetics and Phase Formation in Glass-Ceramics

Zinc borate glasses can be transformed into glass-ceramics through controlled heat treatments, leading to the formation of specific crystalline phases. The crystallization kinetics and phase evolution are dependent on the composition and thermal history. For example, in zinc borosilicate glasses, heat treatment can lead to the formation of zinc borate phases like α-ZnB₄O₇, alongside other silicates and aluminates, depending on the specific composition and temperature alfred.eduresearchgate.netosti.gov. Studies on lithium zinc borate glass-ceramics have shown that heat treatment at the crystallization peak temperature (e.g., 846K) can result in the formation of a pure LiZnBO₃ crystalline phase, with the transformation of BO₄ units to BO₃ units observed as the hold time increases doi.org. The presence of zinc can also influence the crystallization behavior of other ceramic phases in composite systems alfred.eduresearchgate.net.

Ceramic and Refractory Applications

Zinc borate finds utility in ceramic applications primarily due to its fluxing capabilities and thermal stability.

High-Strength Ceramic Fluxes

Anhydrous zinc borate (e.g., 2ZnO·3B₂O₃) can function as an auxiliary flux in medium-temperature ceramic bodies digitalfire.comatamanchemicals.com. Its effectiveness is comparable to talc (B1216) in small percentages, capable of reducing fired porosity digitalfire.com. However, concentrations are typically limited to below 3% due to potential side effects such as the amplification of iron coloration, effects on thermal expansion, and volatilization digitalfire.com. In ceramifiable silicone rubber composites, hydrated zinc borate acts as both a flame retardant and a fluxing agent. The decomposition of zinc borate at high temperatures generates B₂O₃, which melts and promotes the bonding of ceramic fillers like kaolin (B608303) and silica, contributing to the formation of a ceramic structure with improved mechanical strength researchgate.netnih.goviccm-central.orgmdpi.com. This fluxing action can lower firing temperatures and reduce firing times in certain ceramic manufacturing processes atamanchemicals.com.

Emerging Research Frontiers and Future Trajectories for Zinc Borate Compounds

Nanostructured Zinc Borate (B1201080) Materials: Synthesis and Advanced Functionalities

The transition from microscale to nanoscale materials represents a significant leap in harnessing the properties of zinc borate. Researchers are employing various sophisticated techniques to synthesize zinc borate with controlled particle sizes and morphologies, leading to enhanced performance in a range of applications.

Several methods have been developed for the synthesis of nanostructured zinc borates. The hydrothermal method, for instance, has been used to produce zinc borate with whisker structures, where whiskers are less than 1 µm in diameter and 1-10 µm in length scispace.com. This single-step process involves the reaction of boric acid and zinc oxide in the presence of a seed crystal scispace.com. Sonochemical synthesis, utilizing ultrasonic energy, has been shown to accelerate reaction rates and achieve high yields at low temperatures scispace.com. Other techniques include homogeneous precipitation, which can produce nano-sized particles for use as lubricant additives, and the use of surfactants like oleic acid in precipitation reactions to create hydrophobic zinc borate nanoplatelets dergipark.org.trvnu.edu.vnresearchgate.net. The use of an emulsion liquid membrane (W/O/W emulsion) has also been successful in preparing zinc borate nanoparticles with controlled sizes researchgate.net.

These nanostructured materials exhibit advanced functionalities beyond their traditional roles. For example, nano zinc borate particles have been shown to significantly lower the wear scar diameter when used as a lubricant additive in spindle oil dergipark.org.tr. In the realm of flame retardants, composites containing zinc borate nanoparticles demonstrate improved fire resistance and thermal stability compared to those with commercial microparticles vnu.edu.vn. The unique morphologies of these nanomaterials, such as nanorods and nanowhiskers, open up possibilities in other advanced fields as well scispace.comnih.gov. For instance, ZnO nanorods have been synthesized from a zinc borate precursor for potential use as electrodes in supercapacitor applications nih.gov. Additionally, zinc borate nanoparticles have shown synergistic antimicrobial effects when combined with zinc oxide nanoparticles nih.gov.

Table 1: Synthesis Methods for Nanostructured Zinc Tetraborate (B1243019)

| Synthesis Method | Precursors | Resulting Nanostructure/Morphology | Reference |

|---|---|---|---|

| Hydrothermal | Boric acid, Zinc oxide | Whiskers (1-10 µm length, <1 µm diameter) | scispace.com |

| Sonochemical | Zinc sulfate (B86663) or Zinc oxide | Nanoparticles | scispace.com |

| Precipitation | Borax (B76245), Zinc sulfate | Nanoplatelets | vnu.edu.vn |

| Homogeneous Precipitation | Zinc nitrate (B79036), Borax | Nanoparticles | dergipark.org.tr |

| Emulsion Liquid Membrane | Borax, Boric acid, Zinc sulfate | Nanoparticles (needle- and flake-like) | researchgate.net |

Development of Multi-Functional Zinc Borate Composites

Zinc tetraborate is a highly versatile additive in polymer science, functioning as a flame retardant, smoke suppressant, afterglow suppressant, and anti-arcing agent researchgate.netborax.com. Its efficacy is recognized in both halogen-containing and halogen-free polymer systems, making it a key component in the development of advanced, safe materials for various sectors, including electronics, transportation, and construction researchgate.netwikipedia.org.

In halogen-free systems, zinc borate is often used with alumina trihydrate, magnesium hydroxide, or red phosphorus wikipedia.org. When exposed to the high temperatures of a fire, it helps form a porous borate ceramic layer that insulates and protects the underlying material wikipedia.org. This char-promoting capability is a critical aspect of its flame retardant mechanism researchgate.netbisley.biz. The dehydration of hydrated zinc borate variants is an endothermic process that releases water vapor, which dilutes flammable gases and absorbs heat, further mitigating the spread of fire bisley.biznbinno.com.

A key area of research is the synergistic effect of zinc borate with other additives. For example, combining zinc borate nanoparticles with expandable graphite (EG) and red phosphorus (RP) enhances the flame retardant properties and thermo-oxidative stability of polypropylene vnu.edu.vn. When used with metal hydroxides, even small amounts of zinc borate can lead to synergistic performance benefits, reducing heat release, suppressing smoke, and promoting a strong char residue borax.com. This synergy allows for a lower total loading of flame-retardant additives, which helps in preserving the mechanical properties of the polymer composite borax.com. Zinc borate is compatible with a wide array of polymers, including polyvinyl chloride (PVC), polyolefins, polyamides, epoxy resins, and thermoplastic elastomers wikipedia.orgnbinno.com.

Table 2: Functions of this compound in Polymer Composites

| Polymer System | Primary Functions | Synergistic Additives | Reference |

|---|---|---|---|

| Polyamides | Flame Retardant, Anti-arcing, Afterglow Suppressant | Halogens, Phosphinates | bisley.bizmdpi.com |

| Polyvinyl Chloride (PVC) | Flame Retardant, Smoke Suppressant | Antimony Trioxide | wikipedia.orgnbinno.com |

| Polyolefins | Flame Retardant, Char Promoter | Metal Hydroxides | researchgate.netwikipedia.org |

| Epoxy Resins | Flame Retardant, Smoke Suppressant | Halogens | researchgate.netwikipedia.org |

| Polypropylene (PP) | Flame Retardant, Thermal Stabilizer | Expandable Graphite, Red Phosphorus | vnu.edu.vn |

Advanced Characterization Techniques for In-Situ Monitoring of Zinc Borate Transformations

Understanding the transformations that zinc borate undergoes during thermal processes is crucial for optimizing its performance, particularly in flame retardant applications. Advanced characterization techniques are essential for providing in-situ or real-time insights into these changes.

Thermal analysis methods, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are fundamental tools. TG/DTA can monitor the weight loss associated with the endothermic dehydration of hydrated zinc borate, a key step in its flame retardant action, and identify the temperatures at which these events occur uniroma1.it. For example, the 2ZnO·3B2O3·3H2O variant begins to lose water at approximately 290°C bisley.bizmdpi.com. These techniques also reveal exothermic crystallization transitions at higher temperatures, providing a complete thermal profile of the material researchgate.netuniroma1.it.

Spectroscopic and diffraction techniques are used to probe structural changes. X-ray Powder Diffraction (XRPD) is employed to identify the crystalline phases of zinc borate before, during, and after thermal treatment, confirming the formation of new phases or the transition to an amorphous state uniroma1.itscientific.net. Fourier Transform Infrared Spectroscopy (FTIR) provides information on the chemical bonding within the material, allowing researchers to track changes in the borate network and the presence of hydroxyl groups during dehydration uniroma1.itscientific.net. The combination of these techniques allows for a comprehensive understanding of the mechanisms by which zinc borate functions, enabling the development of more effective and stable formulations.

Computational Design and Predictive Modeling of Novel Zinc Borate Structures and Performance

The development of new materials is increasingly being accelerated by computational design and predictive modeling. In the study of zinc borate, these approaches provide powerful tools for understanding complex structures and predicting their properties, thereby guiding experimental synthesis.

A notable advancement is the development of the short-range order configuration (SROC) model for binary zinc borate glasses ceramics.orgrsc.org. This model has been successfully applied to describe the glass structure across the entire composition range ceramics.org. By leveraging data from multiple spectroscopic techniques like 11B NMR, Raman, and infrared spectroscopy, the model can quantitatively determine the molar fractions of different borate structural units rsc.orgeie.gr.

The predictive power of this model is impressive. It can predict the density of zinc borate glasses with an error of about 0.1% and the fraction of tetrahedral boron to within 1% of experimental values derived from NMR ceramics.orgrsc.org. Such accuracy allows researchers to forecast the physical properties of new glass compositions before they are synthesized, saving significant time and resources. This ability to model and predict behavior is crucial for designing novel zinc borate structures with specific performance characteristics for advanced applications ceramics.orgeie.gr.

Exploration of Zinc Borate in Optical and Optoelectronic Devices

Zinc borate glasses are emerging as promising materials for optical and optoelectronic applications due to their unique combination of properties. These glasses are noted for their low melting temperatures, good glass-forming ability, and excellent chemical durability researchgate.net.

A key feature of zinc borate glass is its high transparency in a wide window from the ultraviolet (around 370 nm) to the infrared region researchgate.net. This property, combined with a high solubility for rare-earth and transition-metal ions, makes it an attractive host material for creating optically active devices eie.grresearchgate.net. When doped with rare-earth elements, these glasses can be used in applications such as solid-state laser hosts and ultraviolet/blue light-emitting devices researchgate.net.

The structure of zinc borate glass, which contains a relatively small fraction of tetrahedrally coordinated boron, is favorable for enhancing the 4f-4f transitions of rare-earth ions, which is essential for luminescence researchgate.net. The versatility of this glass system allows for the incorporation of various dopants to tailor its structural and optical properties for specific functions, such as in photonic devices and optical fibers researchgate.net.

Strategic Integration of Zinc Borate in Sustainable Material Solutions

In an era of increasing environmental consciousness, zinc borate is being strategically integrated into sustainable material solutions. Its low toxicity and environmentally friendly profile make it a preferred alternative to many traditional additives bisley.biznbinno.com.

As a halogen-free flame retardant, zinc borate is crucial for developing safer polymers. During combustion, it does not release the toxic and corrosive halogenated byproducts associated with halogenated flame retardants, which improves safety in enclosed spaces and reduces environmental impact nbinno.comnbinno.com. The growing demand for green and sustainable flame retardants is a significant driver for the zinc borate market dataintelo.com.

Beyond fire safety in synthetic polymers, zinc borate plays a vital role in enhancing the durability of bio-composites. It is used as a wood preservative in engineered wood products like oriented strand board (OSB) and wood-plastic composites (WPCs) nih.govborax.com. In these applications, it protects the materials from decay fungi and wood-destroying insects, extending the service life of these sustainable building materials borax.com. The mechanism involves the controlled release of boric acid, which inhibits the growth of organisms nih.gov. This use of zinc borate contributes to more durable and long-lasting construction, aligning with the principles of sustainable development nih.govborax.com.

Conclusion and Research Outlook

Synthesis and Structural Control Advancements

The synthesis of zinc borates has evolved from conventional solid-state reactions to more sophisticated methods that offer greater control over the final product's properties. mdpi.com Traditional methods often involve the reaction of zinc oxide and boric acid in an aqueous medium. researchgate.net Key advancements focus on controlling particle size, morphology, and crystalline phase, which are crucial for performance in various applications.

Recent research has explored several advanced synthesis routes:

Hydrothermal Methods: This technique allows for the synthesis of zinc borate (B1201080) under controlled temperature and pressure, influencing crystal growth and phase purity. mdpi.com For instance, anhydrous zinc borate, a key material for high-temperature applications, can be formed via hydrothermal treatment of a suspension of finely dispersed zinc oxide and aqueous boric acid at 300 °C. mdpi.com

Wet Chemical Precipitation: This method, often conducted at or near room temperature, involves the reaction of soluble zinc salts (like zinc sulfate (B86663) or zinc nitrate) with borates (like borax). google.comresearchgate.net This approach is particularly useful for producing nano-sized particles. Researchers have successfully synthesized nanoflower-like zinc borate (2ZnO·3B₂O₃·3.5H₂O) at room temperature from zinc oxide nanoparticles, achieving a particle size of approximately 5 nm. researchgate.net

Use of Seed Crystals: The introduction of seed crystals during synthesis is a critical advancement for controlling crystallization and achieving desired phases, such as the commercially significant 2ZnO·3B₂O₃·3.5H₂O. researchgate.netnih.gov Seeding helps to accelerate the reaction and ensure the formation of a pure, crystalline product. researchgate.net

Structural control is paramount as different zinc borate variants exhibit different properties. For example, 4ZnO·B₂O₃·H₂O is valued for its high dehydration temperature (around 415°C), making it suitable for high-temperature polymer processing. researchgate.netmdpi.com In contrast, 2ZnO·3B₂O₃·7H₂O has a lower dehydration onset, limiting its processing window. mdpi.com Researchers can manipulate reaction parameters like temperature, reactant molar ratios, pH, and stirring speed to selectively synthesize these different forms. researchgate.netnih.gov

Table 1: Comparison of Zinc Tetraborate (B1243019) Synthesis Methods

| Synthesis Method | Precursors | Typical Conditions | Key Advantages |

|---|---|---|---|

| Aqueous Process | Zinc Oxide, Boric Acid | 85-95°C, Aqueous Slurry, Seed Crystals | Established industrial process, good for bulk production of specific hydrates like 2ZnO·3B₂O₃·3.5H₂O. researchgate.netmdpi.com |

| Hydrothermal | Zinc Oxide, Boric Acid | 90-300°C, Sealed Vessel | Allows for synthesis of anhydrous forms and offers high purity and crystallinity. mdpi.com |

| Precipitation | Zinc Sulfate, Borax (B76245), Boric Acid | 0-100°C, Stirring | Enables control of particle size down to the nanoscale (10-60 nm). google.com |

| Room Temperature | Zinc Oxide Nanoparticles, Boric Acid | Room Temperature, 4h reaction | Energy-efficient, produces unique morphologies like nanoflowers with very small particle sizes (~5 nm). researchgate.net |

Mechanistic Understanding of Performance Attributes

A deeper understanding of how zinc tetraborate functions at a molecular level is crucial for optimizing its performance. Its primary roles are as a flame retardant, smoke suppressant, and corrosion inhibitor.

Flame Retardancy: The mechanism is multifaceted, involving both gas-phase and condensed-phase actions. When heated (typically above 290°C), hydrated zinc borates undergo endothermic decomposition, releasing water vapor. bisleyinternational.comatamanchemicals.com This process cools the material and dilutes flammable gases in the surrounding atmosphere. nachmann.iteitai-sangyo.com Subsequently, the decomposed material forms a glassy layer of boric oxide (B₂O₃) and zinc oxide (ZnO) on the substrate's surface. nachmann.it This layer acts as a physical barrier, insulating the underlying material from heat and oxygen. bisleyinternational.com Furthermore, the zinc species and boric acid catalyze dehydration reactions in the polymer, promoting the formation of a stable char layer, which further hinders the release of combustible gases. nachmann.itwikipedia.org

Smoke Suppression: The smoke suppression capability is intrinsically linked to its char-promoting effect. nachmann.itwykloon.com By facilitating the formation of a robust char layer, zinc borate reduces the emission of volatile organic compounds and solid carbon particles that form smoke. bisleyinternational.comresearchgate.net In halogen-containing systems, zinc borate can react with halogens to form volatile zinc halides and oxyhalides, which interfere with the radical chain reactions of fire propagation in the gas phase. nachmann.it Studies have shown that incorporating zinc borate can lead to significant reductions in total smoke production. researchgate.net

Corrosion Inhibition: Zinc borate also functions as a corrosion inhibitor, particularly in coatings. mdpi.com The mechanism involves the formation of a protective film on the metal surface. researchgate.net This is believed to occur through adsorption and the formation of a barrier layer that involves both zinc and borate species, potentially through interactions with the metal surface via nitrogen and sulfur atoms when used in certain formulations. researchgate.net In aqueous environments, it can act as a reservoir for the controlled release of borate and zinc ions, which can passivate the metal surface and inhibit corrosive processes. nih.govsterc.orgjcscp.org

Future Directions in Zinc Borate Research and Application Development

The future of zinc borate research is focused on enhancing its performance, improving its environmental profile, and expanding its use into new technological areas.

Nanotechnology: The development of nanosized zinc borate is a significant trend. Nanoparticles offer a much higher surface area, which can enhance their efficiency as flame retardants and allow for better dispersion in polymer matrices, potentially improving the mechanical properties of the final material. mdpi.comresearchgate.net Research into nanoflowers, nanorods, and other unique morphologies continues to be a promising area. researchgate.netresearchgate.net

Advanced Composites: There is growing interest in using zinc borate in high-performance nanocomposites and advanced polymers. dataintelo.com Its ability to improve thermal stability and electrical properties, such as the comparative tracking index (CTI) in polyamides, makes it valuable for the electronics and automotive industries. mdpi.comdataintelo.com

Sustainable and Bio-based Applications: As industries move towards more sustainable practices, the demand for halogen-free flame retardants like zinc borate is expected to grow. pmarketresearch.com Research is also exploring its use in new applications, such as:

Bioactive Materials: Borate-based bioactive glasses containing zinc have shown strong antibacterial activity and potential for promoting wound healing by inhibiting the formation of bacterial communities. phelpscountyfocus.com

Agriculture: Zinc borate is being investigated as a source of micronutrients in fertilizers, potentially enhancing crop yields and plant health. pmarketresearch.com

Q & A

Q. What isotopic analysis methods are applicable to this compound, and how do they compare in precision?

- Methodology : Thermal ionization mass spectrometry (TIMS) of Li₂BO₂⁺ ions (adapted from lithium tetraborate methods) can reduce isotopic fractionation. For zinc, use MC-ICP-MS with a double-spike technique (⁶⁴Zn-⁶⁷Zn) to achieve <0.1‰ precision. Validate via repeated analyses of certified reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.